4-(ethanesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
4-(Ethanesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 4-methoxyphenyl group and a benzamide moiety modified with an ethanesulfonyl group. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug discovery.
Properties
IUPAC Name |
4-ethylsulfonyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-3-27(23,24)15-10-6-12(7-11-15)16(22)19-18-21-20-17(26-18)13-4-8-14(25-2)9-5-13/h4-11H,3H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQQQAMZKCSZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethanesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the methoxyphenyl group: This step involves the substitution of a suitable precursor with a methoxyphenyl group.
Attachment of the ethanesulfonyl group: This can be done through sulfonylation reactions using ethanesulfonyl chloride.
Formation of the benzamide moiety: This involves the reaction of the intermediate with benzoyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(ethanesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to various heterocyclic derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds containing oxadiazole moieties exhibit promising anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .
- A specific study demonstrated that the incorporation of the 4-methoxyphenyl group enhances the cytotoxicity against breast cancer cells, suggesting a structure-activity relationship that could be exploited for drug development .
- Anti-inflammatory Effects
-
Antimicrobial Activity
- Preliminary studies have shown that 4-(ethanesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibits antimicrobial properties against various bacterial strains. Its efficacy against resistant strains highlights its potential as an alternative treatment option in infectious diseases .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of several oxadiazole derivatives, including this compound. Results indicated significant inhibition of cell growth in MCF-7 breast cancer cells with an IC50 value lower than that of standard chemotherapeutics .
Case Study 2: Anti-inflammatory Potential
In a controlled experiment assessing anti-inflammatory effects, the compound was administered to animal models exhibiting symptoms of arthritis. Results showed a marked decrease in swelling and pain markers compared to control groups, indicating its potential for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 4-(ethanesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Implications
Antifungal Potential: The 4-methoxyphenyl-oxadiazole motif is critical for antifungal activity, as demonstrated by LMM2. The ethanesulfonyl group may improve solubility over bulkier sulfamoyl groups .
Enzyme Inhibition : Sulfonamide/electron-withdrawing groups enhance interactions with enzymatic targets (e.g., hCA II, HDACs). The target compound’s ethanesulfonyl group could mimic these effects .
Synthetic Feasibility : Low yields in some analogs (e.g., 12% for Compound 8 ) suggest challenges in introducing complex substituents. Optimization of coupling reactions may be required for the target compound.
Biological Activity
4-(ethanesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that belongs to the oxadiazole class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound consists of a benzamide moiety linked to an oxadiazole ring with an ethane sulfonyl group. Its molecular formula is , and it has a molecular weight of approximately 350.41 g/mol.
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. Studies indicate that compounds containing the 1,3,4-oxadiazole ring can inhibit various bacterial strains. For instance:
- Dhumal et al. (2016) reported that oxadiazole derivatives demonstrated strong antibacterial effects against Mycobacterium bovis BCG, with specific compounds inhibiting both active and dormant states .
- Desai et al. (2018) highlighted that certain benzamide derivatives showed potent activity against Clostridium difficile, outperforming standard antibiotics like vancomycin .
The effectiveness of these compounds is often attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied:
- Research published in the European Journal of Medicinal Chemistry indicated that several oxadiazole derivatives demonstrated cytotoxic activity against various cancer cell lines, including breast and lung cancer cells .
- The mechanism often involves the induction of apoptosis through the inhibition of specific signaling pathways associated with cancer cell survival.
Anti-inflammatory Activity
Oxadiazole compounds have also been evaluated for their anti-inflammatory effects:
- A study demonstrated that certain oxadiazole derivatives reduced inflammatory markers in vitro and in vivo models . The compounds were shown to inhibit pro-inflammatory cytokine production, which is crucial in managing inflammatory diseases.
Case Studies
| Study | Compound Tested | Biological Activity | Key Findings |
|---|---|---|---|
| Dhumal et al. (2016) | 1,3,4-Oxadiazole Derivatives | Antimicrobial | Strong inhibition of Mycobacterium bovis BCG |
| Desai et al. (2018) | Benzamide Derivatives | Antimicrobial | Higher activity against Clostridium difficile than vancomycin |
| European Journal of Medicinal Chemistry | Various Oxadiazole Derivatives | Anticancer | Induced apoptosis in breast and lung cancer cells |
| ResearchGate Study (2009) | Oxadiazole Derivatives | Anti-inflammatory | Reduced inflammatory cytokines in models |
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation: It may also interact with receptors involved in inflammatory responses.
Q & A
Q. What are the recommended synthetic routes for 4-(ethanesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves coupling a sulfonyl-substituted benzamide with a 1,3,4-oxadiazole precursor. A general approach includes:
- Step 1: Preparation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate under reflux with acetic acid (as described in analogous oxadiazole syntheses) .
- Step 2: Sulfonylation of the benzamide moiety using ethanesulfonyl chloride in a basic medium (e.g., pyridine or triethylamine).
- Optimization Tips:
- Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility.
- Monitor reaction progress via TLC or HPLC to terminate at optimal conversion.
- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: A multi-technique approach is essential:
- 1H/13C NMR: Verify substituent positions (e.g., methoxy, ethanesulfonyl) and oxadiazole ring protons. For example, the oxadiazole C2 proton typically appears as a singlet near δ 8.5 ppm .
- FT-IR: Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and oxadiazole (C=N stretch at ~1600 cm⁻¹) groups .
- Mass Spectrometry (HRMS): Validate molecular ion peaks and fragmentation patterns.
- X-ray Crystallography: Resolve ambiguities in stereochemistry or crystal packing (e.g., single-crystal studies as in ).
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s potential antimicrobial activity, considering structural analogs?
Methodological Answer: Leverage structural similarities to oxadiazole derivatives with known antimicrobial profiles (e.g., ):
- In Vitro Assays:
- Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Time-Kill Kinetics: Assess bactericidal vs. bacteriostatic effects.
- Mechanistic Studies:
- Perform membrane permeability assays (e.g., propidium iodide uptake).
- Evaluate inhibition of bacterial enzymes (e.g., dihydrofolate reductase) via enzymatic assays.
Q. What strategies can resolve contradictions in biological activity data across different studies?
Methodological Answer: Contradictions often arise from assay variability or structural modifications. Mitigate via:
- Standardized Protocols: Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., replacing methoxy with chloro in vs. target compound).
- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or receptors)?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding to targets (e.g., COX-2 for anti-inflammatory activity).
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
- Pharmacophore Mapping: Identify critical moieties (e.g., sulfonyl group for hydrogen bonding) using Schrödinger Suite .
Q. How to assess the compound’s environmental stability and degradation pathways?
Methodological Answer:
- Photolysis Studies: Expose to UV light (λ = 254 nm) in aqueous solution, monitor degradation via HPLC-MS .
- Hydrolysis: Test stability at varying pH (e.g., pH 3–10) and temperatures (25–50°C).
- Ecotoxicity Screening: Use Daphnia magna or algae growth inhibition assays to evaluate environmental risks .
Data Contradiction Example:
If antimicrobial activity varies between studies, consider:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
